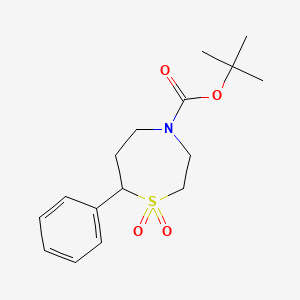

Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

While the specific compound "Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers, we can infer some information based on similar compounds that have been studied. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as tert-butyl esters due to their stability and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection of functional groups, cyclization, and purification. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available amino alcohols . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine in a multi-step process that included acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction to crystallize in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . This suggests that a similar approach could be used to determine the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are indicative of the potential reactivity of the tert-butyl protected thiazepane derivative. The use of protecting groups like Boc (tert-butyloxycarbonyl) and the application of cyclization reactions are common strategies that could be relevant for the synthesis and further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the tert-butyl group and the thiazepane ring. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule. The thiazepane ring, being a seven-membered sulfur-containing heterocycle, would contribute to the compound's chemical stability and potential biological activity. The exact properties would need to be determined experimentally through methods such as NMR, IR spectroscopy, and X-ray crystallography, as demonstrated for related compounds .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Nucleophilic Substitutions and Radical Reactions: tert-Butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. These reactions enable modifications of the benzene ring and the generation of aryl radicals, contributing to the synthesis of various organic compounds (Jasch, Höfling, & Heinrich, 2012).

- Chiral Tricarbonyl Complexes: Chiral tricarbonyl(η6-arene)chromium(0) complexes react with tertbutylmethanesulfonamide dianion to afford enantiomerically pure derivatives, demonstrating the utility of tert-butyl groups in stereoselective synthesis (Baldoli, Buttero, Perdicchia, & Pilati, 1999).

Material Science and Polymer Chemistry

- Polymer Synthesis: The living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes, where tert-butyl groups play a critical role, has been employed to create water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. These polymers exhibit high luminescence and are relevant for applications in optoelectronic devices (Wagaman & Grubbs, 1997).

Catalysis and Green Chemistry

- Carbon Dioxide Fixation: Bifunctional frustrated Lewis pairs containing tert-butyl groups have been utilized for the fixation of small molecules like carbon dioxide, demonstrating applications in carbon capture and utilization strategies (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).

Propiedades

IUPAC Name |

tert-butyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-10-9-14(22(19,20)12-11-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXILJDVDELLRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B2565796.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)

![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)